Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl)acetate derives from its fused bicyclic system and substituent positioning. The parent structure comprises:
- A pyrazole ring (5-membered diunsaturated heterocycle with two adjacent nitrogen atoms) fused to
- A 1,3-oxazine ring (6-membered saturated heterocycle with one oxygen and one nitrogen atom).
Numbering begins at the pyrazole nitrogen adjacent to the oxazine ring, proceeding through the shared carbon atoms. The oxazine ring adopts a chair-like conformation due to saturation at positions 5, 6, and 7, as evidenced by crystallographic analogs. The methyl ester group (-OCOCH₃) attaches via a methylene bridge (-CH₂-) to the pyrazole’s position 3, confirmed by substituent analysis in patent claims.
Structural features :
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-13-8(12)5-7-6-10-11-3-2-4-14-9(7)11/h6H,2-5H2,1H3 |
InChI Key |
VFFZFRZOISPJLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2N(CCCO2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl)acetate typically involves:
- Formation of the pyrazolo-oxazine bicyclic core via cyclization reactions starting from appropriate amino acid or pyrazole precursors.
- Introduction of the acetic acid methyl ester moiety through alkylation or esterification steps.
- Purification by recrystallization or chromatographic techniques.
Detailed Synthetic Routes
Cyclization of Pyrazole Precursors
A common approach starts with a pyrazole derivative bearing an amino acid or related functional group. The amino acid moiety undergoes intramolecular cyclization with an acylating agent such as acetic anhydride to form the oxazine ring fused to the pyrazole nucleus. This step is often performed under reflux conditions in acetic anhydride, yielding a lactone intermediate characterized by IR absorption near 1750 cm⁻¹ (C=O stretch) and disappearance of acidic OH and NH2 bands, indicating successful cyclization.
| Step | Reagents/Conditions | Outcome | Yield (%) | Key Spectral Features |
|---|---|---|---|---|
| Cyclization | Pyrazole amino acid + Acetic anhydride, reflux 8 h | Formation of pyrazolo-oxazinone lactone | ~86% | IR: 1750 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N) |
Alkylation to Introduce Acetate Side Chain
The lactone intermediate can be reacted with alkylating agents such as ethyl chloroacetate or methyl bromoacetate in the presence of bases like potassium carbonate or pyridine to introduce the acetate side chain at the 3-position of the oxazine ring. This step can be carried out in solvents like acetone or pyridine under reflux. The reaction may yield either N-alkylated or O-alkylated products depending on conditions, with N-alkylation preferred for the target compound.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Alkylation | Lactone + Methyl bromoacetate + K2CO3, acetone, reflux | Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl)acetate | N-alkylation favored |
Alternative Esterification
Alternatively, the free acid form of the compound (2-(6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl)acetic acid) can be esterified using methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) under reflux to yield the methyl ester.
Purification and Characterization
- Purification: Recrystallization from suitable solvents such as acetic acid or methanol; chromatographic methods may be employed for higher purity.
- Characterization:
- IR spectroscopy to confirm lactone and ester carbonyl groups (1730–1750 cm⁻¹).
- ¹H-NMR showing characteristic singlets for methyl groups and methylene protons adjacent to nitrogen and oxygen atoms.
- Mass spectrometry confirming molecular ion peak at m/z 196.20 (M+).
- Elemental analysis consistent with C9H12N2O3 composition.
Summary Table of Preparation Steps
Research Findings and Notes
- The cyclization step is critical for forming the bicyclic core and is typically high yielding with well-established conditions.
- Alkylation conditions must be carefully controlled to favor N-alkylation over O-alkylation, as the latter leads to different regioisomers with distinct properties.
- The methyl ester derivative exhibits distinct chemical reactivity and biological activity compared to its acid or other ester analogs, making the preparation method important for pharmaceutical applications.
- Continuous flow reactors and optimized reaction parameters have been explored in industrial settings to improve scalability and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with a pyrazolo[5,1-b][1,3]oxazine scaffold exhibit promising antitumor properties. In vitro studies have shown that similar compounds can inhibit the growth of various human tumor cell lines such as HeLa and HCT116. For instance, one study reported an IC50 value of 0.36 µM for CDK2 inhibition by related compounds . The mechanism of action often involves kinase inhibition, which is crucial in cancer pathways.
Antimicrobial Properties
Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate has also been evaluated for its antimicrobial efficacy. Studies suggest that derivatives of this compound can inhibit the growth of both bacterial and fungal strains. The exact IC50 values vary depending on the specific pathogen but indicate strong potential for therapeutic applications against infections .
Industrial Applications
In addition to its biological applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Synthesis and Characterization : A study conducted on similar oxazine derivatives highlighted their synthesis through cyclization reactions involving appropriate precursors. Characterization was performed using techniques such as NMR and mass spectrometry to confirm successful synthesis .
- Biological Assays : In another study focusing on oxazine derivatives, compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results were correlated with molecular docking studies that demonstrated good interactions with target proteins .
Mechanism of Action
The mechanism of action of Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Ester vs. Acid : Methyl/ethyl esters exhibit higher lipophilicity and solubility than carboxylic acids, making them preferable for drug delivery .
- Reactivity : Aldehyde-containing analogs serve as intermediates for synthesizing carboxamides or hydrazones .
NLRP3 Inhibitors
This compound derivatives have been optimized for NLRP3 inhibition. Modifications such as introducing basic amines (e.g., GDC-2394) improved solubility and reduced renal toxicity observed in preclinical studies . In contrast, ethyl ester analogs showed similar potency but required adjustments to mitigate toxicity .
Biological Activity
Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-yl)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 1365942-09-1 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The structure includes a pyrazolo[5,1-b][1,3]oxazine core, which contributes to its biological activity by facilitating interactions with various molecular targets in biological systems .
The mechanism by which methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-yl)acetate exerts its effects involves modulation of specific biological pathways. The compound may interact with receptors or enzymes that are critical in various physiological processes. While detailed mechanisms specific to this compound are still under investigation, related compounds have shown promising results in neuroprotection and anti-inflammatory activities .
Neuroprotective Effects
Research on structurally related compounds indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine exhibit neuroprotective properties. For instance, a related compound demonstrated significant neuroprotection against oxidative stress and ischemic injury by enhancing the antioxidant system and reducing blood-brain barrier permeability . This suggests that methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-yl)acetate may similarly confer neuroprotective benefits.
Antimicrobial Activity
Preliminary studies have indicated that compounds within the pyrazolo[5,1-b][1,3]oxazine family possess antimicrobial properties. The exact mechanisms remain to be fully elucidated; however, their efficacy against various bacterial strains suggests potential applications in treating infections .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Neuroprotection in Ischemic Models : A study involving a related pyrazolo compound showed a reduction in infarct size and improved neurological scores in animal models of stroke. The compound enhanced sensorimotor function and spatial memory performance in behavioral tests .
- Antioxidant Activity : In vitro assays demonstrated that analogs of methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-yl)acetate exhibit significant scavenging activity against reactive oxygen species (ROS), indicating potential for use as an antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
